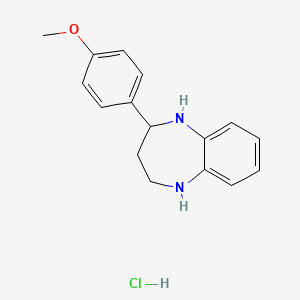

2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride

Description

2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is a heterocyclic compound featuring a seven-membered benzodiazepine ring fused to a benzene ring. The 4-methoxyphenyl substituent at position 2 and the hydrochloride salt form enhance its solubility and stability for pharmaceutical applications.

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14;/h2-9,14,17-18H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGJITPSKPRGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCNC3=CC=CC=C3N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride typically involves the condensation of 4-methoxyphenylmalonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions for the Suzuki–Miyaura coupling are generally mild and involve the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Catalytic Hydrofunctionalization for Functionalization

Rhodium-catalyzed hydroamination enables the synthesis of α-vinyl derivatives. Using internal alkynes or allenes as substrates, enantioselective hydrofunctionalization achieves high stereocontrol .

Table 1: Enantioselective Hydroamination of Alkynes

| Substrate | Chiral Ligand | Brønsted Acid | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1d | (R)-DTBM-Segphos | rac-BNP acid | 73 | 57:43 |

| 1e | (R)-DTBM-Garphos | TFA | 70 | 95:5 |

Key findings:

-

(R)-DTBM-Garphos with trifluoroacetic acid (TFA) optimizes enantioselectivity (95:5 er) .

-

Tosylated allenes (e.g., 3e ) improve reaction efficiency (90% yield) .

Reduction Reactions

Selective reduction of the C(4)=N(3) bond in dihydro precursors is critical for synthesizing the tetrahydro structure:

-

NaBH3CN in methanol selectively reduces the imine bond without affecting aromatic rings .

-

Alternative agents like LiAlH4 or diborane are less efficient, leading to side products .

Alkylation and Quaternization

The compound undergoes quaternization with alkyl halides (e.g., methyl chloride) to form methochloride derivatives .

-

Basification with K2CO3.

-

Alkylation with methyl chloride in acetonitrile.

-

Product : 2,3,4,5-Tetrahydro-4-phenyl-1H-1,4-benzodiazepine-1-carboximidamide methochloride.

Comparative Reactivity with Analogues

The methoxy group’s electron-donating effect enhances nucleophilic substitution reactions compared to halogenated analogues.

Table 2: Reactivity of Substituted Benzodiazepines

| Substituent | Reaction with MeCl | Yield (%) |

|---|---|---|

| 4-OCH3 | Quaternization | 90 |

| 4-Cl | Quaternization | 75 |

| 4-CF3 | Quaternization | 60 |

Stability and Degradation

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Anxiolytic Effects : Benzodiazepines are known for their anxiolytic properties. Preliminary studies suggest that 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride may function similarly to traditional benzodiazepines by modulating GABA receptors, leading to reduced anxiety levels.

- Antidepressant Potential : Some studies indicate that compounds in the benzodiazepine class can have antidepressant effects. Research into this compound's mechanism may reveal its efficacy in treating depression.

- Neuroprotective Properties : There is emerging evidence that certain benzodiazepines can protect neuronal cells from damage due to oxidative stress and excitotoxicity. Investigating the neuroprotective effects of this compound could lead to new treatments for neurodegenerative diseases.

Therapeutic Applications

The therapeutic applications of 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride can be categorized as follows:

- Psychiatric Disorders : Given its potential anxiolytic and antidepressant effects, this compound could be developed for treating anxiety disorders and depression.

- Neurological Disorders : The neuroprotective properties suggest possible applications in conditions such as Alzheimer's disease or other forms of dementia.

Mécanisme D'action

The mechanism of action of 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Features of Comparable Compounds

Structural Analysis

- Benzodiazepine vs. Benzothiazepine: The target compound features a diazepine ring (two nitrogen atoms), while Diltiazem Impurity B contains a thiazepine ring (one sulfur, one nitrogen).

- Substituent Influence : The 4-methoxyphenyl group is a common motif in all listed compounds. In the target benzodiazepine, this group likely enhances lipophilicity and receptor interaction, whereas in SKF-96365, it contributes to TRPC channel inhibition via hydrophobic interactions .

- Salt Forms : The hydrochloride salt improves aqueous solubility in both the target compound and Imp. F(EP), a critical factor for bioavailability .

Pharmacological and Physicochemical Properties

- Therapeutic Targets: The benzodiazepine derivative targets metabolic disorders (diabetes), while Diltiazem impurities originate from a calcium channel blocker. This highlights how minor structural changes (e.g., thiazepine vs. diazepine) redirect biological activity . SKF-96365’s imidazole core and dual 4-methoxyphenyl groups enable selective TRPC channel inhibition, distinct from the benzodiazepine’s mechanism .

Solubility and Stability :

- The hydrochloride salt form in the target compound and Imp. F(EP) ensures stability under physiological conditions, whereas Diltiazem Impurity B’s acetate group may increase polarity, affecting excretion profiles .

Activité Biologique

2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential as indicated by various studies.

- Molecular Formula : C_{15}H_{18}ClN_{3}O

- Molecular Weight : 283.77 g/mol

- LogP : 3.94 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 33.29 Ų

Synthesis

The synthesis of 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride typically involves the reduction of corresponding benzodiazepine precursors using sodium borohydride or other reducing agents. The process yields high purity compounds suitable for biological testing .

Research indicates that this compound may exhibit activity through multiple mechanisms:

- GABA_A Receptor Modulation : Similar to other benzodiazepines, it may enhance GABAergic transmission, contributing to anxiolytic and sedative effects.

- Anticancer Activity : Preliminary studies have shown that derivatives of benzodiazepines can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various human cancer cell lines with IC50 values ranging from 0.16 to 3.24 µM .

Pharmacological Studies

A series of in vivo and in vitro studies have evaluated the pharmacological properties of this compound:

- Anxiolytic Effects : Behavioral tests in mice have shown that the compound can reduce anxiety-like behavior in models such as the elevated plus maze.

- Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer) with varying degrees of potency .

Data Tables

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| HCT-116 | 0.16 | Cytotoxic | |

| SK-HEP1 | 0.28 | Cytotoxic | |

| MDA-MB-231 | 0.48 | Cytotoxic | |

| A549 | 1.32 | Cytotoxic |

Case Studies

- Behavioral Study in Mice : In a study assessing anxiety levels, mice treated with the compound displayed significantly reduced anxiety-like behaviors compared to control groups, suggesting potential use in treating anxiety disorders .

- Antitumor Activity : A recent investigation into the anticancer properties of benzodiazepine derivatives found that compounds similar to 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride exhibited notable inhibition of tumor growth in xenograft models .

Q & A

Basic: What are the established synthetic routes for 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of 4-methoxyphenyl-substituted precursors. For example:

Condensation Reactions : Reacting 4-methoxybenzaldehyde derivatives with diamines (e.g., 1,2-diaminobenzene) under acidic conditions to form the benzodiazepine ring .

Hydrochloride Formation : Treating the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt .

Key Validation : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm structure using X-ray crystallography (as in , where monoclinic crystal parameters were reported for a related benzodiazepine) .

Advanced: How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

Stereochemical control is critical in benzodiazepine synthesis. Strategies include:

Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-4-methoxyphenylglycine) to direct ring closure stereochemistry.

Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to enhance enantiomeric excess .

Crystallographic Validation : Resolve stereoisomers via recrystallization and confirm absolute configuration using single-crystal X-ray diffraction (as demonstrated in for a benzodiazepine-dione derivative) .

Basic: What analytical methods are recommended for purity assessment?

Methodological Answer:

HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% trifluoroacetic acid. Monitor at 254 nm; retention time should match reference standards (e.g., EP impurities listed in ) .

NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with published data (e.g., δ ~3.8 ppm for methoxy protons, aromatic protons between 6.5–7.5 ppm) .

Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 315.1 (calculated for C₁₆H₁₈N₂OCl).

Advanced: How should researchers resolve contradictions in receptor-binding data across studies?

Methodological Answer:

Comparative Binding Assays : Test the compound against a panel of GABAA receptor subtypes (α1-6, β1-3, γ1-2) using radioligand displacement (e.g., [³H]flunitrazepam). Normalize data to midazolam () as a positive control .

Statistical Analysis : Apply multivariate regression to account for variables like buffer pH, temperature, and protein concentration.

Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, referencing crystallographic data from related benzodiazepines ( ) .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the methoxy group.

Humidity Control : Use desiccants (silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to detect impurities like dechlorinated byproducts .

Advanced: How can metabolic pathways of this compound be elucidated?

Methodological Answer:

In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions at 0, 15, 30, and 60 min; analyze metabolites via LC-QTOF-MS .

Cytochrome P450 Inhibition : Screen against CYP3A4 and CYP2C19 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

Structural Identification : Compare MS/MS fragmentation patterns with synthetic standards (e.g., hydroxylated or demethylated derivatives) .

Basic: What safety protocols are essential during handling?

Methodological Answer:

PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

Ventilation : Work in a fume hood to avoid inhalation of fine hydrochloride salt particles .

Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

Flow Chemistry : Use continuous-flow reactors to enhance mixing and heat transfer during cyclization, reducing side reactions .

Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps; optimize pressure (1–5 bar H₂) and solvent (ethanol/THF mixtures).

Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation and adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.